![molecular formula C14H18N2O3 B2624707 tert-Butyl N-[cyano(3-methoxyphenyl)methyl]carbamate CAS No. 774225-45-5](/img/structure/B2624707.png)
tert-Butyl N-[cyano(3-methoxyphenyl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[cyano(3-methoxyphenyl)methyl]carbamate is a chemical compound with the molecular formula C14H18N2O3 and a molecular weight of 262.3 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
The primary target of “tert-Butyl N-[cyano(3-methoxyphenyl)methyl]carbamate” is the voltage-gated sodium channels . These channels play a crucial role in the propagation of action potentials in neurons and other excitable cells .
Mode of Action
“this compound” selectively enhances the slow inactivation of voltage-gated sodium channels . This interaction with its targets results in the regulation of the collapse response mediator protein 2 (CRMP2) .
Action Environment
One study mentions that a related compound was used under mild, environment-friendly conditions , suggesting that similar conditions might be applicable for “this compound”.
Preparation Methods
The synthesis of tert-Butyl N-[cyano(3-methoxyphenyl)methyl]carbamate can be achieved through several methods. One efficient method involves the use of benzyl cyanides and tert-butyl hydroperoxide. In this process, Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation occur smoothly in one pot under metal-free conditions . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl N-[cyano(3-methoxyphenyl)methyl]carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include tert-butyl hydroperoxide, palladium catalysts, and boron reagents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of palladium catalysts can lead to the formation of N-Boc-protected anilines .
Scientific Research Applications
tert-Butyl N-[cyano(3-methoxyphenyl)methyl]carbamate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic transformations. In biology, it is employed in the study of biosynthetic and biodegradation pathways . In medicine, it may be used in the development of pharmaceutical compounds. In industry, it is utilized in the production of high-quality reference standards for accurate results .
Comparison with Similar Compounds
tert-Butyl N-[cyano(3-methoxyphenyl)methyl]carbamate can be compared with other similar compounds, such as tert-butyl N-[cyano(2-methoxyphenyl)methyl]carbamate and tert-butyl N-[3-(methylamino)cyclobutyl]carbamate . These compounds share similar structural features but may exhibit different reactivity patterns and applications. The unique reactivity of this compound is attributed to the presence of the tert-butyl group, which influences its behavior in various chemical and biological processes .
Properties
IUPAC Name |
tert-butyl N-[cyano-(3-methoxyphenyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-14(2,3)19-13(17)16-12(9-15)10-6-5-7-11(8-10)18-4/h5-8,12H,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVMGFMSFPRKRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C#N)C1=CC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
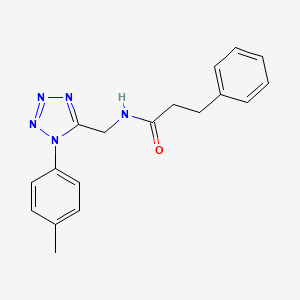
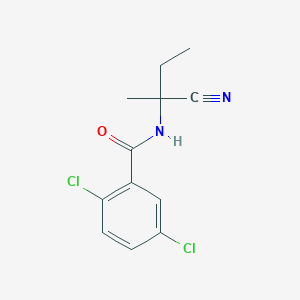
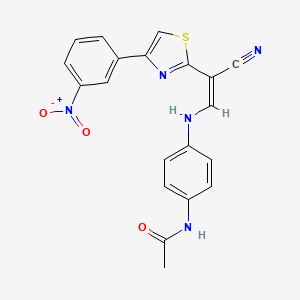
![N-(4-fluorophenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2624630.png)
![(1S,2S,5R)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride](/img/new.no-structure.jpg)
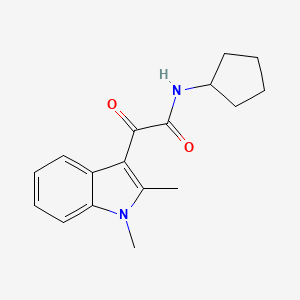
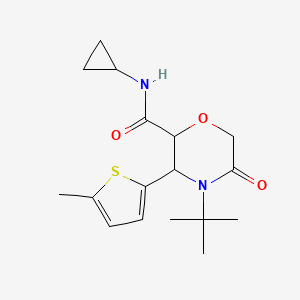
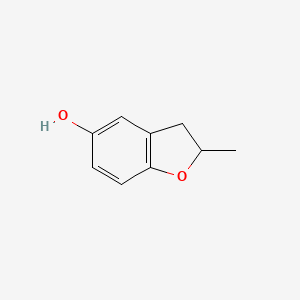
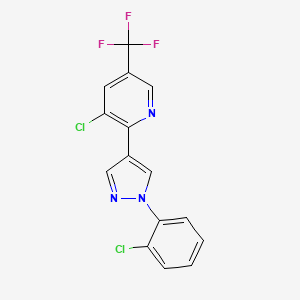
![3-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2624636.png)
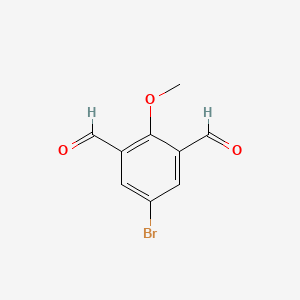
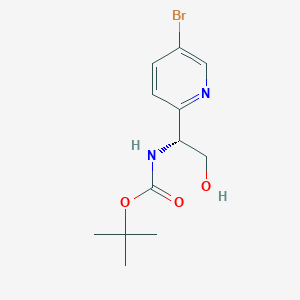
![1-(4H-Thiochromeno[4,3-d][1,3]thiazol-2-yl)ethanamine;dihydrochloride](/img/structure/B2624643.png)
![2-(4-ethoxyphenyl)-1-(2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one](/img/structure/B2624646.png)
